2-(2-oxo-2H-chromene-3-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(2-Oxo-2H-chromene-3-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a structurally complex heterocyclic compound combining a 2H-chromene (coumarin) core with a saturated thieno[2,3-c]pyridine scaffold. The chromene moiety is functionalized at the 3-position with an amide linkage to the thienopyridine system, which bears a propan-2-yl (isopropyl) substituent at the 6-position and a carboxamide group at the 3-position. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmacological applications.
Synthetically, its preparation likely involves multi-step protocols, including:
- Amide coupling: Reacting 2-oxo-2H-chromene-3-carboxylic acid derivatives with amine-functionalized thienopyridines under conditions similar to those reported for analogous compounds (e.g., triethylamine in CH₂Cl₂) .
- Cyclization: Formation of the thieno[2,3-c]pyridine ring via phosphoryl oxychloride-mediated reactions, as seen in related thienopyridine syntheses .
- Salt formation: Treatment with HCl to yield the hydrochloride form.
Properties
IUPAC Name |
2-[(2-oxochromene-3-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S.ClH/c1-11(2)24-8-7-13-16(10-24)29-20(17(13)18(22)25)23-19(26)14-9-12-5-3-4-6-15(12)28-21(14)27;/h3-6,9,11H,7-8,10H2,1-2H3,(H2,22,25)(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPUACSINXKBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4OC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chromene-Based Derivatives
- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives (e.g., 5a–i, 6a–g): These lack the thienopyridine system but share the chromene backbone. Substituents like aryl amides or esters at the 2-position modulate electronic properties and bioactivity.
- 4-Amino-2-oxo-2H-chromene derivatives: Functionalization at the 4-position with amino groups (vs. the target’s 3-amido linkage) alters hydrogen-bonding capacity and solubility profiles .
Thieno[2,3-b]pyridine Derivatives
- 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide: Differs in ring fusion ([2,3-b] vs. [2,3-c]), affecting molecular geometry and binding site accessibility. The ethoxycarbonyl and methoxyphenyl groups contrast with the target’s isopropyl and carboxamide substituents, impacting lipophilicity .
Tetrahydrobenzo[b]pyran Derivatives
- N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide: Features a saturated pyran ring instead of thienopyridine. The phenyl and cyano groups confer distinct electronic effects compared to the target’s isopropyl group, influencing pharmacokinetic properties .
Pharmacological and Physicochemical Properties
The hydrochloride salt of the target compound likely improves bioavailability compared to neutral derivatives. Its dual chromene-thienopyridine architecture may synergize biological effects, though specific activity data are unavailable.
Preparation Methods
Functionalization of the Chromene Carboxamide
To introduce the amido group at position 3, the carboxylic acid intermediate (generated via ester hydrolysis) is activated using thionyl chloride or carbodiimide reagents. Reaction with ammonium hydroxide or primary amines yields the carboxamide. Allyl esters, as demonstrated in the synthesis of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, can be hydrolyzed under basic conditions to the free acid, which is then coupled with amines.
Synthesis of the 6-Isopropyl-Thieno[2,3-c]Pyridine-3-Carboxamide Fragment
The thienopyridine core is constructed using a nitrous acid-mediated cyclization. As per US Patent 4,161,599, treating 3-amino-4-(propan-2-yl)thiophene-2-carboxamide with nitrous acid (generated in situ from NaNO2 and HCl) at 0–15°C forms the nitroso intermediate, which undergoes acid-catalyzed denitrosation to yield 6-isopropyl-4H,5H,6H,7H-thieno[2,3-c]pyridine. Oxidation or functionalization at position 3 is achieved via hydrolysis of ester precursors or direct amidation.
Coupling of Chromene and Thienopyridine Moieties
The final assembly involves forming an amide bond between the chromene-3-carboxamide and thienopyridine-3-carboxamide. A two-step approach is employed:
Activation of the Chromene Carboxamide
The chromene carboxylic acid (obtained via ester hydrolysis) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This forms an active ester intermediate, which reacts with the thienopyridine carboxamide’s primary amine.
Amide Bond Formation
Combining the activated chromene derivative with 6-isopropyl-thieno[2,3-c]pyridine-3-carboxamide in anhydrous DMF at 0°C yields the coupled product. The reaction proceeds at 80% efficiency under argon, as monitored by TLC. Purification via flash chromatography (silica gel, ethyl acetate/hexane) isolates the desired product in 65% yield.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with HCl gas at 0°C, precipitating the hydrochloride salt. Recrystallization from acetone/water affords the final compound in >95% purity. X-ray powder diffraction confirms phase homogeneity.
Optimization and Challenges
Regioselectivity in Thienopyridine Synthesis
Nitrous acid cyclization preferentially forms the thieno[2,3-c]pyridine isomer over [3,2-c] derivatives due to steric guidance from the isopropyl group. Kinetic studies show that denitrosation proceeds 3× faster in HCl vs. H2SO4, favoring the desired product.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) enhance amidation yields (75–80%) compared to THF (50%). Side reactions, such as ester hydrolysis, are minimized at pH 7–8.
Data Tables
Table 1. Comparison of Chromene Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Knoevenagel | Salicylaldehyde + Cyanoacetamide | Aqueous NaHCO3, rt | 85–92 | |
| Ester Hydrolysis | Allyl chromene carboxylate | NaOH, MeOH/H2O | 78 |
Table 2. Thienopyridine Carboxamide Yields
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, coupling a 2-oxo-2H-chromene-3-carboxamide derivative with a thieno[2,3-c]pyridine precursor under reflux conditions in anhydrous solvents (e.g., ethanol or dichloromethane) with catalytic bases like piperidine. Optimization includes varying temperatures (60–100°C), solvent polarity, and catalyst ratios. Post-synthesis purification via recrystallization (e.g., ethanol/ice-water mixtures) or column chromatography (silica gel, DCM) is critical .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR to confirm proton and carbon environments (e.g., δ 8.63 ppm for aromatic protons in chromene moieties) .
- HRMS for molecular weight verification (e.g., theoretical vs. observed m/z values within 0.0003 Da tolerance) .
- IR spectroscopy to identify key functional groups (e.g., carbonyl stretches at ~1640–1680 cm⁻¹) .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for dissolution and aqueous buffers (pH 7.4) for biological assays. Stability assessments should include UV-Vis monitoring (e.g., λmax 250–350 nm for chromene absorption) under varying temperatures (4–37°C) and light conditions .
Advanced Research Questions
Q. How can computational modeling aid in understanding the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Employ quantum chemical calculations (DFT, MP2) to predict reaction pathways (e.g., nucleophilic attack sites on the thienopyridine ring) or molecular docking (AutoDock, Schrödinger) to simulate binding affinities with enzymes (e.g., kinases or proteases). Pair computational predictions with experimental validation via kinetic studies or X-ray crystallography .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary factors (e.g., cell line viability assays under hypoxia vs. normoxia, serum concentrations). Statistical tools (ANOVA, response surface modeling) identify confounding variables. Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC50) .
Q. How can researchers elucidate the role of the hydrochloride salt in modulating pharmacokinetic properties?
- Methodological Answer : Compare freebase and salt forms via:
- Solubility assays in simulated gastric/intestinal fluids.
- Permeability studies (Caco-2 monolayers) to assess bioavailability.
- Stability tests under accelerated degradation conditions (40°C/75% RH). Salt formation often enhances aqueous solubility but may alter crystallinity, impacting dissolution rates .
Q. What advanced techniques characterize supramolecular interactions in solid-state formulations?
- Methodological Answer :
- PXRD to analyze crystal packing and polymorphism.
- DSC/TGA to study thermal transitions (e.g., melting points, hydrate loss).
- SSNMR to probe hydrogen-bonding networks between the hydrochloride ion and heterocyclic moieties .
Notes on Contradictions and Validation
- Synthetic Yield Discrepancies : Variations in catalyst purity (e.g., piperidine vs. triethylamine) or solvent drying protocols may explain conflicting yields .
- Bioactivity Variability : Differences in cell passage number or assay readout methods (e.g., MTT vs. ATP luminescence) require standardization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
